molecular formula C30H33N3O2 B10850530 4-[1-(4-Hydroxyphenyl)-4-methyl-5-[4-(3-piperidin-1-ylpropyl)phenyl]pyrazol-3-yl]phenol

4-[1-(4-Hydroxyphenyl)-4-methyl-5-[4-(3-piperidin-1-ylpropyl)phenyl]pyrazol-3-yl]phenol

Cat. No.: B10850530
M. Wt: 467.6 g/mol
InChI Key: XXRGLZUCVWZDBP-UHFFFAOYSA-N
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Description

MPrP, or 6-mercaptopurine-9-β-D-ribofuranoside 5’-monophosphate, is a nucleotide derivative of 6-mercaptopurine. It is known for its significant role in the treatment of certain types of leukemia and other medical conditions. This compound is a purine analogue that interferes with nucleic acid synthesis, making it a valuable agent in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPrP involves the esterification of 6-mercaptopurine with ribose to form 6-mercaptopurine-9-β-D-ribofuranoside, followed by phosphorylation to produce the monophosphate derivative. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid .

Industrial Production Methods

Industrial production of MPrP follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MPrP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide derivatives, reduced forms of MPrP, and various substituted ribose derivatives .

Scientific Research Applications

MPrP has a wide range of applications in scientific research:

Mechanism of Action

MPrP exerts its effects by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition prevents the conversion of hypoxanthine and guanine to their respective nucleotides, thereby disrupting purine nucleotide biosynthesis. The compound is incorporated into DNA and RNA, leading to faulty nucleic acid synthesis and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MPrP

MPrP is unique due to its ribose moiety, which enhances its solubility and cellular uptake compared to its parent compound, 6-mercaptopurine. This modification allows for more efficient incorporation into nucleic acids, making it a potent chemotherapeutic agent .

Properties

Molecular Formula

C30H33N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(3-piperidin-1-ylpropyl)phenyl]pyrazol-3-yl]phenol

InChI

InChI=1S/C30H33N3O2/c1-22-29(24-11-15-27(34)16-12-24)31-33(26-13-17-28(35)18-14-26)30(22)25-9-7-23(8-10-25)6-5-21-32-19-3-2-4-20-32/h7-18,34-35H,2-6,19-21H2,1H3

InChI Key

XXRGLZUCVWZDBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)CCCN5CCCCC5

Origin of Product

United States

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